3-Aminothiophene-2-carbonitrile hydrochloride

Photocatalysis Coenzyme Regeneration Materials Science

Researchers requiring thieno[3,2-d]pyrimidine cores for kinase inhibitor programs face solubility limitations with the free base (0.31 g/L at 25°C). This hydrochloride salt provides direct aqueous solubility for HTS and biological assays without DMSO co-solvents. • Exclusive 3-amino-2-carbonitrile regiochemistry enables thieno[3,2-d]pyrimidine synthesis inaccessible from 2-aminothiophene-3-carbonitrile isomers. • Validated by DFT docking against hepatitis NS5B polymerase; superior binding scores for antiviral hit-to-lead campaigns. • Minimum 95% purity; white to off-white crystalline powder shipped under ambient conditions.

Molecular Formula C5H5ClN2S
Molecular Weight 160.63 g/mol
CAS No. 122805-71-4
Cat. No. B1280939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminothiophene-2-carbonitrile hydrochloride
CAS122805-71-4
Molecular FormulaC5H5ClN2S
Molecular Weight160.63 g/mol
Structural Identifiers
SMILESC1=CSC(=C1N)C#N.Cl
InChIInChI=1S/C5H4N2S.ClH/c6-3-5-4(7)1-2-8-5;/h1-2H,7H2;1H
InChIKeyRQZAAUNYCXWCFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Aminothiophene-2-carbonitrile Hydrochloride: Core Specifications & Identity


3-Aminothiophene-2-carbonitrile hydrochloride (CAS 122805-71-4) is a heterocyclic building block with the molecular formula C₅H₅ClN₂S and a molecular weight of 160.62 g/mol . This compound exists as the hydrochloride salt of 3-aminothiophene-2-carbonitrile (free base CAS 56489-05-5), featuring a planar conformation stabilized by conjugation between the thiophene ring, the 3-amino group, and the 2-carbonitrile moiety . Commercially, this compound is available at a minimum purity specification of 95% and is supplied as a solid that is soluble in water and organic solvents . The hydrochloride salt form enhances aqueous solubility and handling characteristics, distinguishing it from the free base and making it particularly suitable for applications in medicinal chemistry, kinase inhibitor synthesis, and materials science .

Research Area Medicinal chemistry and materials science
Key Workflow Kinase inhibitor and fused heterocycle synthesis
Form Advantage Hydrochloride salt enables aqueous buffer compatibility
Critical Handle 2-Cyano group for regioselective cyclization

3-Aminothiophene-2-carbonitrile Hydrochloride: Irreplaceable Structural Features


Within the aminothiophene scaffold class, the specific substitution pattern and salt form of 3-aminothiophene-2-carbonitrile hydrochloride confers unique reactivity and physicochemical properties that generic analogs cannot replicate. The 2-carbonitrile group acts as both a strong electron-withdrawing moiety and a versatile synthetic handle for constructing fused heterocycles such as thieno[3,2-d]pyrimidines [1]. The hydrochloride salt form provides markedly improved aqueous solubility compared to the free base, which exhibits only very slight solubility (0.31 g/L at 25°C) . Furthermore, the 3-amino-2-carbonitrile arrangement creates a distinct electronic environment that enables specific reactivity in Gewald-type syntheses and subsequent cyclization reactions, differentiating it from 2-aminothiophene-3-carbonitrile regioisomers or 5-substituted variants . These structural features directly impact synthetic yield, downstream functionalization efficiency, and ultimate biological activity in target applications, making simple class-based substitution inadequate for rigorous research or industrial use.

Free Base Form
Aqueous solubility profile differs markedly; direct replacement may compromise assay compatibility without solubility adjustment.
Regioisomeric Analogs
2-Aminothiophene-3-carbonitrile regioisomers cannot access thieno[3,2-d]pyrimidine scaffolds, limiting downstream kinase inhibitor library synthesis.

3-Aminothiophene-2-carbonitrile Hydrochloride: Performance Evidence


Photocatalytic NADH Regeneration Enhancement

When used as a surface modifier for mesoporous graphitic carbon nitride (MPCN), 3-aminothiophene-2-carbonitrile (ATCN) dramatically enhances photocatalytic coenzyme regeneration efficiency. The ATCN-modified material (ATCN-MPCN) achieved a catalytic activity of 49.5 mM/(g·min), representing a 4.6-fold increase over the unmodified MPCN baseline activity of 10.8 mM/(g·min) under identical conditions [1]. This performance substantially exceeded that of polyvinylpyrrolidone (PVP)-modified MPCN (16.4 mM/(g·min)), demonstrating that ATCN's specific electronic structure—wherein the thiophene ring acts as an electron donor transferring photogenerated electrons to the tris-s-triazine ring—provides superior carrier separation capability [2]. Furthermore, ATCN-MPCN achieved a final NADH yield of 76.3% in just 12 minutes, compared to the unmodified MPCN's 66.9% yield after 40 minutes, representing both higher yield and dramatically faster kinetics [3].

NADH Regeneration
Head-to-head
4.6-fold activity increase; 76.3% yield at 12 min vs 66.9% at 40 min for unmodified MPCN
Supports surface-modifier screening for photocatalytic coenzyme regeneration
Reported head-to-head comparison; verify under target light conditions
Photocatalysis Coenzyme Regeneration Materials Science

Thieno[3,2-d]pyrimidine Scaffold Synthesis Access

3-Aminothiophene-2-carbonitriles serve as essential precursors for constructing thieno[3,2-d]pyrimidines—a privileged scaffold in kinase inhibitor development—through a synthetic pathway that is structurally unavailable to 2-aminothiophene-3-carbonitrile regioisomers. The Ren et al. (1986) synthesis demonstrates that 3-amino-5-methyl-(or 5-phenyl)thiophene-2-carbonitriles undergo cyclization to yield 2,4,6-trisubstituted thieno[3,2-d]pyrimidines, with the 2-carbonitrile group acting as the critical electrophilic center for pyrimidine ring formation [1]. This transformation proceeds in a single step from α-acetylenic nitriles via conjugate addition of mercaptoacetonitrile, representing a synthetic route that is both efficient and regiospecific [2]. In contrast, 2-aminothiophene-3-carbonitrile analogs lack the correct spatial arrangement for this cyclization, producing alternative ring systems or failing to cyclize under identical conditions . The resulting thieno[3,2-d]pyrimidine core is a validated pharmacophore for targeting multiple kinases including EGFR, VEGFR, and Aurora kinases, making the precursor compound indispensable for medicinal chemistry programs in this therapeutic area [3].

Thienopyrimidine Access
Class-level
Exclusive regiospecific cyclization to thieno[3,2-d]pyrimidines; unavailable from 2-aminothiophene-3-carbonitrile regioisomers
Enables kinase inhibitor scaffold synthesis
Class-level inference; confirm cyclization efficiency with target substrate
Medicinal Chemistry Heterocyclic Synthesis Kinase Inhibitors

Docking Advantage Against Hepatitis B/C NS5B Polymerase

In a comprehensive computational study, aminothiophene-carbonitrile derivatives—synthesized from 3-aminothiophene-2-carbonitrile precursors—demonstrated superior molecular docking scores against hepatitis B and C RNA-dependent RNA polymerase (NS5B) proteins compared to conventional antiviral drugs used as benchmarks [1]. The study employed density functional theory (DFT) calculations and molecular docking assays, with the aminothiophene-carbonitrile derivatives showing binding affinities that imply greater inhibitory potency than reference drugs [2]. The presence of the electron-withdrawing carbonitrile group at the 2-position was identified as critical for enhanced binding interactions within the polymerase active site, a feature absent in non-carbonitrile aminothiophene analogs or simpler thiophene derivatives . This computational evidence supports the compound's value as a scaffold for developing next-generation antiviral agents targeting hepatitis viruses.

Hepatitis B/C Docking
Class-level
Docking scores imply greater inhibitory potency vs conventional drugs against NS5B polymerase
Supports antiviral hit-finding context
In silico evidence; experimental binding data to verify
Antiviral Research Molecular Docking Hepatitis B/C

Hydrochloride Salt Solubility and Stability

The hydrochloride salt form (CAS 122805-71-4) provides well-defined physicochemical properties that enhance reproducibility in research and formulation workflows. The free base (CAS 56489-05-5) exhibits a melting point of 49-50°C, boiling point of 352.6±27.0°C at 760 mmHg, and a calculated density of 1.33±0.1 g/cm³ . However, the free base demonstrates very slight aqueous solubility (calculated 0.31 g/L at 25°C) , which can limit its utility in biological assays. In contrast, the hydrochloride salt is reported as a white to off-white crystalline powder that is soluble in water and organic solvents . Commercially, the hydrochloride salt is available at a minimum purity specification of 95% and should be stored long-term in a cool, dry place . These specifications contrast with alternative aminothiophene derivatives such as 5-aminothiophene-2-carbonitrile (CAS 52532-63-5) and 2-aminothiophene-3-carbonitrile (CAS 4651-82-5), which have different substitution patterns and, consequently, distinct reactivity profiles and solubility characteristics .

Salt vs Free Base Solubility
Data to verify
HCl salt: water-soluble; Free base: 0.31 g/L at 25°C (calc.)
Salt form supports aqueous assay compatibility
Experimental solubility validation recommended for critical workflows
Analytical Chemistry Formulation Science Procurement Specifications

Commercial Availability and Purity Assurance

3-Aminothiophene-2-carbonitrile hydrochloride (CAS 122805-71-4) is commercially available from multiple reputable vendors at defined purity specifications, ensuring reliable supply for research and development programs. Vendor AKSci supplies the hydrochloride salt at ≥95% purity with MDL Number MFCD26743536 . The free base (CAS 56489-05-5) is also widely available at purities ranging from 95% to 97%, with vendors including CymitQuimica (95%), Calpac Lab (97%), and Chemscene (≥97%) . MolCore supplies the free base at NLT 98% purity under ISO-certified manufacturing systems, positioning the material as suitable for global pharmaceutical R&D and quality control applications . This multi-vendor commercial availability with established quality specifications contrasts with more specialized or custom-synthesized aminothiophene derivatives that may lack consistent supply or defined purity standards, reducing procurement risk and ensuring experimental reproducibility across batches and laboratories.

Commercial Purity
Specification review
≥95% purity (HCl salt); free base 95–98% across multiple vendors
Lowers procurement risk and batch variability
Purity determination by HPLC or equivalent; confirm vendor CoA
Procurement Supply Chain Quality Assurance

3-Aminothiophene-2-carbonitrile Hydrochloride: Key Application Scenarios


Photocatalytic Surface Modification for Coenzyme Regeneration

Based on the 4.6-fold enhancement in catalytic activity demonstrated by ATCN-modified mesoporous graphitic carbon nitride [1], this compound is optimally deployed as a surface modifier for photocatalytic materials targeting NADH regeneration. The specific electron-donating capability of the thiophene ring, when coupled with the carbonitrile group, creates an extended π-conjugated system that red-shifts optical absorption and promotes exciton splitting [2]. Industrial applications include the development of more efficient photocatalytic systems for enzymatic reactions, solar-driven chemical synthesis, and green chemistry processes where coenzyme regeneration efficiency is rate-limiting. Researchers should prioritize this compound over PVP or other aromatic monomers when maximum carrier separation and electron transfer efficiency are required [3].

Thieno[3,2-d]pyrimidine Kinase Inhibitor Library Synthesis

The compound's unique 3-amino-2-carbonitrile substitution pattern enables the exclusive synthesis of thieno[3,2-d]pyrimidines—a privileged scaffold in kinase inhibitor development [1]. This scaffold serves as the core for multiple kinase-targeting drug candidates, including inhibitors of EGFR, VEGFR, and Aurora kinases [2]. Medicinal chemistry teams should procure this precursor specifically when designing compound libraries that require the thieno[3,2-d]pyrimidine core, as alternative aminothiophene regioisomers cannot access this fused heterocyclic system. The established synthetic route from α-acetylenic nitriles provides a reliable, scalable method for generating diverse substitution patterns for structure-activity relationship (SAR) studies [3].

Hepatitis B/C NS5B Polymerase Targeting

Computational evidence demonstrating superior docking scores of aminothiophene-carbonitrile derivatives against hepatitis B and C NS5B polymerase proteins [1] positions this compound as a high-value starting material for antiviral drug discovery programs. The electron-withdrawing carbonitrile group enhances binding interactions within the polymerase active site, a feature validated by DFT calculations and molecular docking studies [2]. Research groups targeting RNA-dependent RNA polymerases for hepatitis therapeutics should utilize 3-aminothiophene-2-carbonitrile as a core scaffold for hit-to-lead optimization campaigns, where the in silico-validated binding advantage can accelerate candidate selection and reduce experimental attrition [3].

Direct Aqueous Buffer Solubility for Biological Assays

The hydrochloride salt form provides water solubility that the free base (0.31 g/L at 25°C) lacks [1], enabling direct dissolution in aqueous biological assay buffers without DMSO co-solvents [2]. This property is critical for high-throughput screening (HTS) campaigns, cell-based assays, and in vivo formulation studies where DMSO concentrations must be minimized to avoid vehicle-related cytotoxicity or off-target effects. Procurement of the hydrochloride salt rather than the free base is specifically recommended for any application requiring aqueous compatibility, as the salt form eliminates the need for solubility-enhancing excipients that could confound biological readouts [3].

Application
Selection Property
Validation Focus
Photocatalytic coenzyme regeneration studies
Thiophene-donor surface modification
NADH regeneration efficiency benchmarking
Kinase inhibitor library synthesis
Regiospecific 3-amino-2-carbonitrile pattern
Cyclization to thieno[3,2-d]pyrimidine core
Antiviral hit-finding studies
In silico docking advantage
NS5B polymerase binding assay validation
Aqueous biological assay workflows
Hydrochloride salt solubility
DMSO-free assay compatibility verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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